Bienvenue dans la boutique en ligne BenchChem!

N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide

Lipophilicity Drug-likeness Off-target selectivity

N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide (MW 333.32 g/mol, C₁₃H₁₁N₅O₄S) belongs to the pyrazine-2-carboxamido-oxazole-4-carboxamide class, a scaffold recognized for its capacity to engage diverse biological targets including kinases, IRAK, and carbonic anhydrase isoforms. The compound features a unique 2-oxothiolan-3-yl (γ-thiobutyrolactone) moiety at the 4-carboxamide position—a structural feature absent from all commonly available analogs—which introduces differential hydrogen-bonding geometry, polarity, and metabolic susceptibility relative to aryl-, heteroaryl-, or alkyl-substituted comparators.

Molecular Formula C13H11N5O4S
Molecular Weight 333.32
CAS No. 1396793-47-7
Cat. No. B2832082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide
CAS1396793-47-7
Molecular FormulaC13H11N5O4S
Molecular Weight333.32
Structural Identifiers
SMILESC1CSC(=O)C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C13H11N5O4S/c19-10(8-5-14-2-3-15-8)18-13-17-9(6-22-13)11(20)16-7-1-4-23-12(7)21/h2-3,5-7H,1,4H2,(H,16,20)(H,17,18,19)
InChIKeyCQYFZGVRLMNJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide (CAS 1396793-47-7): A Structurally Differentiated Pyrazine-Oxazole Hybrid for Targeted Screening


N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide (MW 333.32 g/mol, C₁₃H₁₁N₅O₄S) belongs to the pyrazine-2-carboxamido-oxazole-4-carboxamide class, a scaffold recognized for its capacity to engage diverse biological targets including kinases, IRAK, and carbonic anhydrase isoforms [1]. The compound features a unique 2-oxothiolan-3-yl (γ-thiobutyrolactone) moiety at the 4-carboxamide position—a structural feature absent from all commonly available analogs—which introduces differential hydrogen-bonding geometry, polarity, and metabolic susceptibility relative to aryl-, heteroaryl-, or alkyl-substituted comparators [2].

Why N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide Cannot Be Replaced by Generic Pyrazine-Oxazole Analogs


Within the 2-(pyrazine-2-carboxamido)oxazole-4-carboxamide family, the 4-carboxamide substituent is the dominant determinant of target engagement selectivity, solubility, and metabolic stability [1]. The target compound's 2-oxothiolan-3-yl group is a conformationally constrained, sulfur-containing lactam that differs fundamentally from the flat aryl (e.g., 3-chloro-4-methoxyphenyl, CAS 1396886-60-4) or flexible heteroaryl-methyl (e.g., furan-2-ylmethyl) groups found in nearest neighbors [2]. This difference in ring electronics, hydrogen-bond donor/acceptor count, and lipophilicity (cLogP) makes simple interchange of analogs unreliable—a structurally related compound with a chloromethoxyphenyl substituent has a computed XLogP3 of 1.5, while the target's aliphatic thiolactone is predicted to be >0.8 log units lower, directly impacting membrane permeability and off-target binding profiles [2].

N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Reduced Lipophilicity (cLogP) vs. 3-Chloro-4-methoxyphenyl Analog — Implications for Off-Target Promiscuity

The target compound incorporates a saturated 2-oxothiolan-3-yl group in place of the 3-chloro-4-methoxyphenyl substituent found in the nearest PubChem-listed analog (CID 71788483). The latter has a computed XLogP3 of 1.5, while the target's aliphatic thiolactone motif is estimated (via fragment-based calculation) to lower cLogP by approximately 0.8–1.2 log units [1]. Lower lipophilicity correlates broadly with reduced CYP450 inhibition, decreased hERG binding, and improved aqueous solubility across the 2-(pyrazine-2-carboxamido)oxazole-4-carboxamide chemotype [2].

Lipophilicity Drug-likeness Off-target selectivity

Unique Hydrogen-Bond Donor Topology from the Thiolactone NH — Differentiating from N-Alkyl and N-Aryl Analogs

The 2-oxothiolan-3-yl substituent provides a secondary amide NH (HBD count = 2 for the entire molecule) in a constrained cyclic geometry, compared to the anilinic NH in the 3-chloro-4-methoxyphenyl analog (HBD count = 2, but with different geometry and pKa) [1]. In the IRAK4 inhibitor series of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamides, the geometry and electronics of the 4-carboxamide NH directly control the hinge-binding hydrogen-bond network with the kinase, and even small perturbations (e.g., N-methylation) can ablate activity by >100-fold [2]. The target's thiolactone NH is expected to present a distinct angle and acidity relative to aromatic amine comparators.

Hydrogen bonding Target engagement Kinase selectivity

Sulfur-Containing Thiolactone: Differential Metabolic Handling vs. Oxygen-Containing Furan and Tetrahydrofuran Analogs

The 2-oxothiolan-3-yl group is a thiolactone (cyclic thioester) susceptible to hydrolytic ring-opening and sulfur oxidation pathways that do not apply to the oxygen-containing furan-2-ylmethyl analog (CAS not assigned) or tetrahydrofuran-2-ylmethyl analog . In the broader chemical biology literature, thiolactone-containing probes show distinct stability profiles: thiolactone hydrolysis can be pH- and nucleophile-dependent, while sulfur oxidation to sulfoxide/sulfone can be monitored by LC-MS as a metabolite identification marker [1]. These metabolic soft spots may be advantageous (prodrug activation) or disadvantageous (rapid clearance) depending on the assay context, but they represent a quantifiably different clearance pathway not present in O-heterocycle analogs.

Metabolic stability Thiolactone CYP450 oxidation

Molecular Weight Advantage (333 vs. 374 g/mol) vs. 3-Chloro-4-methoxyphenyl Analog — Compliance with Lead-Like Criteria

The target compound (MW 333.32 g/mol) is 40.43 Da lighter than the 3-chloro-4-methoxyphenyl comparator (MW 373.75 g/mol), placing it closer to the ≤350 Da threshold commonly applied in fragment-based and lead-like screening collections [1]. In the Astex fragment-to-lead analysis of 18 clinical candidates, the mean MW increase from fragment hit to lead was +84 Da [2]. Starting from a 333 Da scaffold therefore provides ~40 Da greater 'MW headroom' for subsequent optimization compared to a 374 Da starting point.

Lead-likeness Fragment-based screening Molecular weight

N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide: Optimal Research Application Scenarios Based on Differentiated Properties


Kinase or IRAK Screening Libraries Requiring Lead-Like Starting Points with Conformational Restriction

Programs targeting kinases, IRAK family members, or other ATP-binding proteins can prioritize this compound as a conformationally constrained scaffold. The thiolactone restricts the rotational freedom of the 4-carboxamide NH (4 rotatable bonds vs. 5 in the chloromethoxyphenyl comparator), potentially reducing the entropic penalty upon target binding relative to flexible anilinic analogs [1]. This is particularly relevant for targets where the hinge-binding hydrogen-bond network is sensitive to donor geometry, as demonstrated in IRAK4 inhibitor SAR studies [2].

Prodrug Discovery Programs Exploiting Thiolactone Hydrolysis

The 2-oxothiolan-3-yl thiolactone can undergo pH- and nucleophile-dependent hydrolytic ring-opening to generate a free thiol or thioacid, a metabolic pathway absent in O-heterocycle (furan, THF) analogs [1]. This reactivity can be exploited for intracellular prodrug activation or for generating a covalent warhead in situ. Research groups exploring thiolactone-based prodrug strategies—analogous to the established use of γ-thiobutyrolactone prodrugs for GABA analogs—should consider this compound as a starting scaffold [2].

Fragment-Based Screening Collections with Strict MW ≤ 350 Da Filters

At 333.32 g/mol, the compound falls under the commonly applied 350 Da lead-like cutoff, providing approximately 40 Da of optimization headroom before reaching the 500 Da drug-like limit. This contrasts with heavier pyrazine-oxazole analogs such as the 3-chloro-4-methoxyphenyl comparator (373.75 g/mol) or sulfamoylbenzyl derivatives (>430 g/mol), which may be excluded by cheminformatic filters in fragment-based screening cascades [1].

Selectivity Profiling Panels Where Lower Lipophilicity Is Expected to Reduce Off-Target Rates

With an estimated cLogP 0.8–1.2 units lower than the chloromethoxyphenyl analog, the target compound is expected to exhibit reduced binding to lipophilic off-targets such as CYP450 isoforms (particularly CYP3A4) and the hERG potassium channel [1]. Research programs that have previously encountered CYP inhibition or hERG liabilities with aryl-substituted pyrazine-oxazole analogs may find this compound valuable as a more hydrophilic alternative for selectivity profiling [2].

Quote Request

Request a Quote for N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.